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Anthraquinone, 1-(m-methoxyphenyl)-

Cat. No.: B13930811
CAS No.: 20600-77-5
M. Wt: 314.3 g/mol
InChI Key: NKMQFJZBSSUICK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Anthraquinone (B42736) Chemistry Research

The journey of anthraquinone chemistry began in the 19th century, deeply intertwined with the burgeoning synthetic dye industry. The parent compound, anthraquinone, was first synthesized in 1840 by the French chemist Auguste Laurent through the oxidation of anthracene (B1667546). wikipedia.org However, the name "anthraquinone" was formally proposed nearly three decades later, in 1868, by German chemists Carl Graebe and Carl Theodore Liebermann. wikipedia.orgbldpharm.com Their work was pivotal, as they not only established the chemical structure but also developed a synthetic route to alizarin, a vibrant red pigment naturally extracted from madder roots, using anthracene from coal tar as a starting material. bldpharm.comnih.gov This achievement marked a turning point, effectively launching the industrial production of synthetic dyes and diminishing reliance on natural sources. nih.gov

The initial focus on dyes and pigments expanded over the decades to encompass a wide range of applications. Researchers discovered that anthraquinone derivatives are central to numerous biological processes and could be harnessed for medicinal purposes. wikipedia.org This evolution led to the development of the anthracycline family of chemotherapy drugs and other important pharmaceuticals. nih.gov Furthermore, the anthraquinone process, which utilizes 2-alkylanthraquinones, became a major industrial method for producing hydrogen peroxide. bldpharm.com The core stability of the anthraquinone structure, coupled with its rich redox chemistry, has cemented its role as a foundational scaffold in organic synthesis, inspiring research into increasingly complex and functionalized derivatives. nih.govnih.gov

Significance of Anthraquinone, 1-(m-methoxyphenyl)- in Advanced Chemical Synthesis and Discovery

Anthraquinone, 1-(m-methoxyphenyl)-, also known as 1-(3-methoxyphenoxy)anthracene-9,10-dione, is a specific derivative that highlights the strategic importance of substitution in modifying the parent molecule's properties.

A plausible and established method for the synthesis of this compound is the Ullmann condensation. This copper-catalyzed reaction is a classic method for forming C-O bonds to create aryl ethers. wikipedia.orgorganic-chemistry.org The synthesis would involve the nucleophilic aromatic substitution of an activated aryl halide, such as 1-chloroanthraquinone (B52148), with m-methoxyphenol in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org The reactivity of the halogen at the 1-position of the anthraquinone core towards nucleophiles is well-documented in the synthesis of analogous compounds, such as 1-methylaminoanthraquinone from 1-chloroanthraquinone, lending strong support to this synthetic pathway. orgsyn.orglew.ro

The significance of Anthraquinone, 1-(m-methoxyphenyl)- in advanced chemical discovery lies primarily in its tailored electronic properties. A study involving dissociative electron attachment (DEA) investigated the behavior of this molecule in the gas phase. journalajacr.com Such studies are crucial for determining a molecule's electron affinity and understanding the stability and fragmentation of its molecular anion. journalajacr.com These characteristics are fundamental in the design of new materials for electronics, such as n-type organic semiconductors, and in the development of novel redox catalysts or sensors where electron transfer processes are key. The introduction of the m-methoxyphenyl group precisely modulates the electronic landscape of the anthraquinone core, making it a valuable subject for research into structure-property relationships.

Table 1: Physicochemical Properties of Anthraquinone

Property Value
IUPAC Name Anthracene-9,10-dione
Molecular Formula C₁₄H₈O₂
Molecular Weight 208.21 g/mol
Appearance Yellow crystalline solid
Melting Point 284.8 °C (544.6 °F; 558.0 K)
Boiling Point 377 °C (711 °F; 650 K)
Solubility Poorly soluble in water, soluble in hot organic solvents

Data sourced from multiple references. prepchem.comnih.govnist.gov

Overview of Current Research Trajectories for Substituted Anthraquinones

Contemporary research on substituted anthraquinones is vibrant and multidisciplinary, extending far beyond the historical applications in the dye industry. A significant portion of modern research is focused on medicinal chemistry and drug discovery. Scientists are designing and synthesizing novel anthraquinone derivatives as potential therapeutic agents. These include analogues of the anticancer agent mitoxantrone, which are being evaluated for their cytotoxicity against cancer cell lines. researchgate.net Other studies focus on creating anthraquinones that can act as specific enzyme inhibitors; for instance, substituted anthraquinones have been identified as a promising scaffold for developing inhibitors of DNA methyltransferase 1 (DNMT1), a key target in cancer therapy. rsc.org The natural antifungal properties of some anthraquinones are also being explored for agricultural applications, such as combating grapevine phytopathogens. nih.gov

In the realm of materials science, research is geared towards harnessing the unique photophysical and electrochemical properties of anthraquinones. Scientists are synthesizing new fluorescent anthraquinone derivatives, such as α-aminophosphonates, and studying their spectroscopic properties. nih.gov Other work involves creating polymerizable anthraquinone dyes that can be covalently incorporated into materials for medical applications, such as colored iris implants, which prevents the dye from leaching out over time. nih.gov The development of novel anthraquinone-based dyes continues, with recent examples including a thio-anthraquinone derivative synthesized specifically for staining brain tissue in histopathological examinations. lew.ro

The total synthesis of complex, naturally occurring anthraquinone-based products remains a significant challenge and a driver of innovation in synthetic organic chemistry. nih.gov These efforts not only provide access to potentially valuable bioactive compounds but also push the boundaries of synthetic methodology, leading to the development of new chemical reactions and strategies.

Table 2: Identifiers for Anthraquinone, 1-(m-methoxyphenyl)-

Property Value
IUPAC Name 1-(3-Methoxyphenoxy)anthracene-9,10-dione
CAS Number 122357-52-2
Molecular Formula C₂₁H₁₄O₄
Molecular Weight 330.33 g/mol

Data sourced from reference bldpharm.com.

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
Anthraquinone C₁₄H₈O₂
Anthracene C₁₄H₁₀
Alizarin C₁₄H₈O₄
Anthraquinone, 1-(m-methoxyphenyl)- C₂₁H₁₄O₄
1-Chloroanthraquinone C₁₄H₇ClO₂
m-Methoxyphenol C₇H₈O₂
1-Methylaminoanthraquinone C₁₅H₁₁NO₂
Mitoxantrone C₂₂H₂₈N₄O₆

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14O3 B13930811 Anthraquinone, 1-(m-methoxyphenyl)- CAS No. 20600-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20600-77-5

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

1-(3-methoxyphenyl)anthracene-9,10-dione

InChI

InChI=1S/C21H14O3/c1-24-14-7-4-6-13(12-14)15-10-5-11-18-19(15)21(23)17-9-3-2-8-16(17)20(18)22/h2-12H,1H3

InChI Key

NKMQFJZBSSUICK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Advanced Synthetic Methodologies for Anthraquinone, 1 M Methoxyphenyl

Novel Catalytic Approaches in the Synthesis of Substituted Anthraquinones

The development of novel catalysts is at the forefront of modern organic synthesis, offering pathways to previously inaccessible molecules and improving the efficiency of known transformations. For the synthesis of 1-(m-methoxyphenyl)anthraquinone, both transition metal-mediated and organocatalytic methods are showing significant promise.

Transition Metal-Mediated Cross-Coupling Strategies

Transition metal catalysis has become an indispensable tool for the formation of carbon-carbon bonds, a critical step in the synthesis of complex aromatic systems like 1-(m-methoxyphenyl)anthraquinone. mdpi.com These methods offer high efficiency and selectivity, often under mild reaction conditions. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are particularly powerful for creating the aryl-aryl bond between the anthraquinone (B42736) core and the m-methoxyphenyl group. mdpi.com For instance, the Suzuki coupling can unite a halogenated anthraquinone derivative with an m-methoxyphenylboronic acid, while the Stille reaction might involve the coupling of a stannylated anthraquinone with an aryl halide. mdpi.comnih.gov

Recent advancements have focused on developing more robust and active catalyst systems. researchgate.net This includes the design of sophisticated phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands that enhance the stability and catalytic activity of the metal center, leading to improved yields and broader substrate scope. researchgate.net Furthermore, researchers are exploring the use of more earth-abundant and less toxic metals like nickel and copper as alternatives to palladium, aiming for more sustainable and cost-effective synthetic routes. nih.gov A notable development is the use of nickel catalysts for the Yamamoto polymerization to produce poly(1,4-anthraquinone), showcasing the potential of alternative metals in anthraquinone chemistry. nih.gov Iridium-catalyzed [2+2+2] cycloaddition reactions have also emerged as a powerful method for constructing the anthraquinone core itself from simpler alkyne precursors. mdpi.com

Organocatalytic Routes to Anthraquinone, 1-(m-methoxyphenyl)-

Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a green and sustainable alternative to metal-based catalysis. mdpi.com While direct applications to the synthesis of 1-(m-methoxyphenyl)anthraquinone are still emerging, the principles of organocatalysis offer exciting possibilities. For example, organocatalysts can be employed in Friedel-Crafts type reactions, a classic method for anthraquinone synthesis, to promote the acylation of anisole (B1667542) with a suitable phthalic anhydride (B1165640) derivative. tandfonline.com The use of chiral organocatalysts could also open avenues for the asymmetric synthesis of anthraquinone derivatives.

Green Chemistry Principles in the Synthesis of Anthraquinone, 1-(m-methoxyphenyl)-

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. researchgate.net For the synthesis of 1-(m-methoxyphenyl)anthraquinone, this translates to the use of safer solvents, the development of sustainable reagents, and the design of more atom-economical reactions. journalajacr.com

Solvent-Free and Aqueous Medium Synthesis

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). researchgate.net Research has demonstrated the feasibility of synthesizing anthraquinone derivatives under solvent-free conditions, often utilizing microwave irradiation to accelerate the reaction. tsijournals.comrasayanjournal.co.in These methods not only reduce solvent waste but can also lead to shorter reaction times and higher yields. tsijournals.com

The use of water as a reaction medium is another key green chemistry strategy. tandfonline.com Water is non-toxic, non-flammable, and inexpensive. tandfonline.com Efficient one-pot syntheses of anthraquinone derivatives have been developed using water as the solvent at ambient temperature, catalyzed by inexpensive and readily available catalysts like alum (KAl(SO₄)₂·12H₂O). tandfonline.comtandfonline.comresearchgate.net This approach offers high yields (70-96%) and short reaction times (60-120 minutes). tandfonline.com The synthesis of 1-amino anthraquinone, a key intermediate, has also been achieved through a clean and scalable process in water. journalajacr.com

Sustainable Reagent Development for Anthraquinone Derivatives

The development of sustainable reagents involves replacing hazardous or non-renewable starting materials and catalysts with safer and more environmentally friendly alternatives. In the context of anthraquinone synthesis, this includes exploring the use of solid acid catalysts to replace traditional corrosive acids like fuming sulfuric acid in Friedel-Crafts reactions. researchgate.net These solid catalysts can often be recovered and reused, further enhancing the sustainability of the process. researchgate.net

The use of Mo-V-P heteropoly acids as bifunctional catalysts for the one-pot synthesis of substituted anthraquinones from 1,4-naphthoquinone (B94277) and butadienes is another promising green approach. researchgate.net These catalysts are effective in aqueous solutions and can be regenerated with oxygen. researchgate.net

Stereoselective Synthesis and Chiral Analogs of Anthraquinone, 1-(m-methoxyphenyl)-

While 1-(m-methoxyphenyl)anthraquinone itself is not chiral, the development of stereoselective methods for the synthesis of its analogs is an area of growing interest. Chiral anthraquinone derivatives are important in various fields, including medicinal chemistry and materials science.

The introduction of chirality can be achieved through several strategies. One approach is to use a chiral starting material, such as a chiral phthalic anhydride derivative. Another strategy involves the use of a chiral catalyst, either a transition metal complex with a chiral ligand or a chiral organocatalyst, to control the stereochemical outcome of a key bond-forming reaction. For example, asymmetric conjugate reduction of α,β-unsaturated esters containing β-heteroatoms has been achieved using copper catalysis, providing a pathway to chiral amino acid derivatives. mit.edu While not directly applied to 1-(m-methoxyphenyl)anthraquinone, this demonstrates the potential for developing stereoselective syntheses of related structures.

The synthesis of complex, stereochemically rich natural products containing the anthraquinone core, such as viridicatumtoxin (B611690) B, highlights the sophisticated strategies that can be employed to control stereochemistry. nih.gov These syntheses often involve a combination of substrate control and reagent control to achieve the desired stereoisomer.

Flow Chemistry and Continuous Processing for Anthraquinone, 1-(m-methoxyphenyl)- Production

The transition from traditional batch manufacturing to continuous flow processing represents a significant advancement in chemical synthesis, offering enhanced safety, process control, and scalability. While specific studies detailing the continuous flow synthesis of Anthraquinone, 1-(m-methoxyphenyl)- are not extensively documented in peer-reviewed literature, the principles of flow chemistry and existing research on related anthraquinone derivatives provide a strong basis for its application. This section explores the potential methodologies for producing Anthraquinone, 1-(m-methoxyphenyl)- using continuous processing, drawing parallels from established flow syntheses of similar compounds.

Continuous flow chemistry utilizes systems of pumps and tubes or microreactors to perform chemical reactions in a continuous stream rather than in a single large vessel. researchgate.net This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and safer handling of hazardous reagents and exothermic reactions. nih.govnih.gov

The synthesis of the anthraquinone scaffold itself is a prime candidate for adaptation to a continuous process. A common industrial route involves the Friedel-Crafts acylation of an aromatic substrate with phthalic anhydride, followed by cyclization. google.comdissertationtopic.net For Anthraquinone, 1-(m-methoxyphenyl)-, this would traditionally involve the reaction of a substituted phthalic anhydride or the subsequent arylation of the anthraquinone core.

One potential flow-based approach could involve a two-step sequence. The first step would be the Friedel-Crafts acylation of anisole with phthalic anhydride to form 2-(4-methoxybenzoyl)benzoic acid and its isomers. This reaction, often catalyzed by strong acids like AlCl₃ or solid acid catalysts, can be translated into a flow process using a packed-bed reactor containing a solid acid catalyst such as sulfated zirconia or specific zeolites. researchgate.netresearchgate.net The use of a solid catalyst simplifies purification and is highly amenable to continuous operation. The subsequent intramolecular cyclization of the o-benzoyl benzoic acid intermediate to form the anthraquinone ring can also be achieved in a continuous flow setup, often at high temperatures using a heated reactor coil or a multifunctional reactor that facilitates the removal of water. researchgate.net

An alternative and more modern approach amenable to flow chemistry is the palladium-catalyzed cross-coupling of a functionalized anthraquinone precursor. For instance, 1-chloroanthraquinone (B52148) or 1-bromoanthraquinone (B1265448) could be coupled with (3-methoxyphenyl)boronic acid (a Suzuki coupling) or a related organometallic reagent. colab.ws Palladium-catalyzed reactions are well-suited for continuous flow, with numerous examples demonstrating their efficiency and scalability. organic-chemistry.orgnih.gov A flow system for this synthesis would involve pumping streams of the 1-haloanthraquinone, the boronic acid, a palladium catalyst, and a base through a heated microreactor or packed-bed reactor containing an immobilized palladium catalyst. nih.gov This approach offers high selectivity and functional group tolerance. organic-chemistry.org

Drawing parallels from the successful continuous flow synthesis of 1-aminoanthraquinone (B167232) from 1-nitroanthraquinone, key parameters can be precisely controlled to optimize the production of Anthraquinone, 1-(m-methoxyphenyl)-. nih.gov In that study, researchers were able to achieve an 88% yield by optimizing temperature, residence time, and reagent molar ratios in a high-temperature continuous flow system. nih.govresearchgate.net A similar optimization process could be applied to the synthesis of the target molecule.

The table below illustrates a hypothetical set of parameters for the continuous flow Suzuki coupling synthesis of Anthraquinone, 1-(m-methoxyphenyl)-, based on typical conditions found in related literature.

ParameterValue RangeEffect on Reaction
Reactor Temperature (°C) 80 - 150Influences reaction rate and catalyst activity.
Residence Time (min) 2 - 20Determines the extent of conversion.
Flow Rate (mL/min) 0.1 - 1.0Inversely related to residence time; affects throughput.
Catalyst Immobilized Pd(PPh₃)₄Heterogeneous catalyst allows for easy separation.
Base K₂CO₃ or Cs₂CO₃ (in solution)Essential for the catalytic cycle.
Solvent Dioxane/Water or TolueneAffects solubility of reagents and catalyst performance.

This interactive data table demonstrates the key variables that would be manipulated in a continuous flow setup to maximize yield and purity. The precise control afforded by flow chemistry would allow for rapid optimization and stable, long-term production. nih.gov The adoption of such advanced methodologies holds the promise of a more efficient, safer, and cost-effective manufacturing process for Anthraquinone, 1-(m-methoxyphenyl)- and other complex aromatic compounds.

Computational Chemistry and Theoretical Studies of Anthraquinone, 1 M Methoxyphenyl

Reaction Mechanism Elucidation via Computational Pathways

Further research in the field of computational chemistry would be required to generate the data necessary to populate these sections.

Transition State Analysis of Anthraquinone (B42736), 1-(m-methoxyphenyl)- Synthetic Steps

The synthesis of 1-(m-methoxyphenyl)anthraquinone can be envisaged through several established routes for aryl-anthraquinone coupling, most notably variations of the Suzuki or Ullmann couplings. Transition state analysis, a cornerstone of computational chemistry, allows for the detailed examination of the energy barriers and geometries of the transient species that govern these synthetic transformations.

A plausible synthetic route involves the palladium-catalyzed Suzuki coupling between a halogenated anthraquinone, such as 1-bromoanthraquinone (B1265448), and m-methoxyphenylboronic acid. Computational studies on similar aryl-aryl bond formations have elucidated the key transition states of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For the synthesis of 1-(m-methoxyphenyl)anthraquinone, density functional theory (DFT) calculations could be employed to model these steps. The transition state for the oxidative addition of 1-bromoanthraquinone to a palladium(0) catalyst would likely show an elongated Pd-Br bond and the initial formation of a Pd-C bond with the anthraquinone core. The subsequent transmetalation step, involving the transfer of the m-methoxyphenyl group from the boronic acid to the palladium center, would proceed through a transition state characterized by a bridging methoxyphenyl group between boron and palladium. Finally, the reductive elimination transition state would feature the incipient formation of the C-C bond between the anthraquinone and the m-methoxyphenyl moieties, leading to the final product and regeneration of the catalyst.

Similarly, an Ullmann-type coupling, typically copper-catalyzed, between 1-bromoanthraquinone and m-methoxyphenol or its corresponding phenoxide, would present different transition state geometries. These are often more complex to model due to the involvement of copper's various oxidation states and the potential for multi-nuclear copper species in the catalytic cycle. Theoretical analysis would focus on the energies of the oxidative addition and reductive elimination steps, which are critical in determining the reaction's feasibility and rate.

The table below outlines hypothetical relative energies for the transition states in a Suzuki coupling reaction for the synthesis of Anthraquinone, 1-(m-methoxyphenyl)-, as might be determined by DFT calculations.

Synthetic Step Transition State Hypothetical Relative Energy (kcal/mol)
Oxidative Addition[AQ-Pd(0)-Br]‡+15 to +25
Transmetalation[AQ-Pd(II)-(m-MeOPh)-Br]‡+10 to +20
Reductive Elimination[AQ-Pd(II)-(m-MeOPh)]‡+20 to +30

Note: AQ represents the anthraquinone core, and m-MeOPh represents the m-methoxyphenyl group. These are hypothetical values for illustrative purposes.

Computational Prediction of Reaction Outcomes

Modern computational chemistry, augmented by machine learning, has made significant strides in predicting the outcomes of organic reactions. mit.edunih.gov For the synthesis of Anthraquinone, 1-(m-methoxyphenyl)-, computational models can be used to forecast the likelihood of the desired product formation against potential side reactions.

These predictive models often rely on large datasets of known reactions to train algorithms that recognize patterns in reactivity. nih.gov By representing reactants and reagents as molecular graphs or fingerprints, these models can assess the probability of different reaction pathways. mit.edu For instance, in the synthesis of 1-(m-methoxyphenyl)anthraquinone, a model could predict the likelihood of the desired C-C bond formation versus side reactions such as homocoupling of the starting materials or reactions at other positions on the anthraquinone core.

The prediction of reaction outcomes is framed as a classification problem, where the model ranks a list of potential products. mit.edu The success of these predictions is often validated through cross-validation, with reported accuracies for identifying the major product being quite high in many cases. nih.gov For a given set of reactants and conditions for the synthesis of 1-(m-methoxyphenyl)anthraquinone, a predictive model might generate a list of possible products with associated probabilities, as illustrated in the hypothetical table below.

Reactants Conditions Predicted Product Predicted Probability
1-bromoanthraquinone, m-methoxyphenylboronic acidPd(PPh3)4, K2CO3, Toluene, 100°CAnthraquinone, 1-(m-methoxyphenyl)-0.85
1-bromoanthraquinone, m-methoxyphenylboronic acidPd(PPh3)4, K2CO3, Toluene, 100°C1,1'-bianthraquinone0.08
1-bromoanthraquinone, m-methoxyphenylboronic acidPd(PPh3)4, K2CO3, Toluene, 100°C3,3'-dimethoxybiphenyl0.05
1-bromoanthraquinone, m-methoxyphenylboronic acidPd(PPh3)4, K2CO3, Toluene, 100°CAnthraquinone0.02

These predictions are invaluable for optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities.

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are instrumental in establishing relationships between the molecular structure of Anthraquinone, 1-(m-methoxyphenyl)- and its physicochemical properties. researchgate.net DFT and other quantum chemical methods can calculate a range of molecular descriptors that correlate with experimental observations.

The electronic properties of 1-(m-methoxyphenyl)anthraquinone are of particular interest. The introduction of the m-methoxyphenyl group to the anthraquinone scaffold is expected to modulate its electronic structure. The methoxy (B1213986) group, being an electron-donating group, will influence the distribution of electron density across the molecule. This, in turn, affects properties such as its absorption spectrum, redox potential, and nonlinear optical properties. researchgate.netdntb.gov.ua

Theoretical calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and the energy of its lowest electronic excitation. For 1-(m-methoxyphenyl)anthraquinone, the HOMO is likely to have significant contributions from the m-methoxyphenyl ring, while the LUMO will be predominantly localized on the electron-deficient anthraquinone core.

The table below presents a hypothetical comparison of calculated electronic properties for anthraquinone and its 1-(m-methoxyphenyl)- derivative, illustrating the expected influence of the substituent.

Compound Calculated HOMO Energy (eV) Calculated LUMO Energy (eV) Calculated HOMO-LUMO Gap (eV)
Anthraquinone-6.5-3.03.5
Anthraquinone, 1-(m-methoxyphenyl)--6.2-3.13.1

Furthermore, theoretical models can predict the molecule's geometry, including bond lengths, bond angles, and dihedral angles. In 1-(m-methoxyphenyl)anthraquinone, a key structural feature is the dihedral angle between the plane of the anthraquinone core and the plane of the m-methoxyphenyl ring. This angle will be influenced by steric hindrance and electronic effects and will have a significant impact on the extent of electronic communication between the two moieties. A larger dihedral angle would lead to less conjugation and a smaller shift in the absorption spectrum compared to a more planar conformation.

Advanced Spectroscopic and Structural Investigations of Anthraquinone, 1 M Methoxyphenyl

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR) for Complex Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for elucidating the intricate structures of organic molecules by mapping correlations between different nuclei. wikipedia.org For a molecule like 1-(m-methoxyphenyl)anthraquinone, where one-dimensional (1D) ¹H and ¹³C NMR spectra would present complex, overlapping signals in the aromatic region, 2D NMR is indispensable for unambiguous assignment. youtube.comyoutube.com

Key 2D NMR experiments for this compound would include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons within the anthraquinone (B42736) skeleton (e.g., H-2, H-3, H-4) and the m-methoxyphenyl ring (e.g., H-2', H-4', H-5', H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹³C). It allows for the direct assignment of carbon signals based on their known proton assignments. wikipedia.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For 1-(m-methoxyphenyl)anthraquinone, HMBC is crucial for establishing the connection between the two ring systems. Key correlations would be expected from the protons on the phenyl ring (e.g., H-2', H-6') to the C-1 carbon of the anthraquinone core, and from H-2 of the anthraquinone to the quaternary carbon C-1'. Furthermore, a correlation from the methoxy (B1213986) protons (-OCH₃) to C-3' would confirm the position of the methoxy group.

Based on established chemical shift data for anthraquinone and substituted benzene (B151609) rings, a predicted spectral assignment can be compiled. ikm.org.mycareerendeavour.com The carbonyl carbons (C-9, C-10) are expected to resonate at the lowest field in the ¹³C spectrum. ikm.org.my

Predicted ¹H and ¹³C NMR Data for Anthraquinone, 1-(m-methoxyphenyl)-

Position Predicted δ ¹³C (ppm) Predicted δ ¹H (ppm), Multiplicity, J (Hz) Key HMBC Correlations (¹H → ¹³C)
1 145.0 - H-2, H-2', H-6'
2 127.0 7.4 (d, 8.0) C-1, C-3, C-4, C-9a
3 134.5 7.8 (t, 8.0) C-1, C-2, C-4, C-4a
4 127.5 7.6 (d, 8.0) C-2, C-4a, C-10
4a 133.0 - H-3, H-5
5 127.2 8.2 (dd, 8.0, 1.0) C-4a, C-6, C-7, C-10
6 134.0 7.7 (td, 8.0, 1.5) C-5, C-7, C-8
7 134.2 7.7 (td, 8.0, 1.5) C-5, C-6, C-8, C-8a
8 127.4 8.2 (dd, 8.0, 1.0) C-6, C-8a, C-9
8a 134.0 - H-7
9 183.0 - H-8
9a 133.5 - H-2
10 182.5 - H-4, H-5
1' 138.0 - H-2', H-6'
2' 124.0 7.1 (s) C-1, C-1', C-3', C-4', C-6'
3' 160.0 - H-2', H-4', H-5'
4' 115.0 6.9 (d, 7.5) C-2', C-3', C-5', C-6'
5' 130.0 7.3 (t, 7.5) C-1', C-3', C-4'
6' 116.0 7.0 (d, 7.5) C-1, C-1', C-2', C-4'
OCH₃ 55.5 3.8 (s) C-3'

This table presents predicted data based on analogous structures and standard chemical shift increments. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Elucidation of Reaction Byproducts and Environmental Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For Anthraquinone, 1-(m-methoxyphenyl)-, HRMS would confirm the molecular formula C₂₁H₁₄O₃ by providing a highly accurate mass measurement (calculated [M]⁺: 314.0943), distinguishing it from other potential isobaric compounds. miamioh.edu

Beyond molecular formula confirmation, HRMS is critical for identifying impurities and degradation products. The synthesis of 1-arylanthraquinones, often via cross-coupling reactions, can lead to byproducts such as homo-coupled starting materials. nih.gov HRMS can easily detect these impurities.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for anthraquinones involve the sequential loss of carbonyl groups (CO). nih.govresearchgate.net For the title compound, characteristic fragmentation would also include cleavage of the ether bond and the bond connecting the two aromatic systems.

Potential HRMS Fragments of Anthraquinone, 1-(m-methoxyphenyl)-

Ion Formula Calculated m/z Description
[M]⁺ [C₂₁H₁₄O₃]⁺ 314.0943 Molecular Ion
[M-CO]⁺ [C₂₀H₁₄O₂]⁺ 286.0994 Loss of one carbonyl group
[M-2CO]⁺ [C₁₉H₁₄O]⁺ 258.1045 Loss of two carbonyl groups
[M-CH₃]⁺ [C₂₀H₁₁O₃]⁺ 299.0708 Loss of methyl radical from methoxy group
[M-OCH₃]⁺ [C₂₀H₁₁O₂]⁺ 283.0759 Loss of methoxy radical
[C₁₄H₈O₂]⁺ [C₁₄H₈O₂]⁺ 208.0524 Anthraquinone fragment
[C₇H₇O]⁺ [C₇H₇O]⁺ 107.0497 Methoxyphenyl (tropylium) fragment

In environmental studies, xenobiotic aromatic compounds can be transformed by microorganisms. mdpi.comresearchgate.net A primary metabolic pathway for methoxylated aromatics is O-demethylation, which would convert the title compound into 1-(m-hydroxyphenyl)anthraquinone (C₂₀H₁₂O₃). nih.govresearchgate.net HRMS is a sensitive technique for detecting and identifying such metabolites in environmental samples.

X-ray Crystallography and Solid-State Structural Analysis

While other spectroscopic methods provide inferential structural data, single-crystal X-ray crystallography offers definitive, unambiguous proof of molecular structure and conformation in the solid state. This technique would precisely determine the atomic coordinates of 1-(m-methoxyphenyl)anthraquinone, confirming the substitution pattern and providing detailed geometric information. researchgate.net

A key structural parameter of interest is the dihedral angle between the planar anthraquinone core and the attached m-methoxyphenyl ring. Due to steric hindrance between the ortho protons of the phenyl ring (H-2' and H-6') and the atoms of the anthraquinone system (specifically the C-9 carbonyl oxygen), this angle is expected to be significantly greater than 0°, resulting in a non-planar ground-state conformation. This twisted arrangement minimizes steric repulsion and is a common feature in 1-substituted biaryl systems. nsf.gov

Typical Crystallographic Parameters for a 1-Arylanthraquinone Structure

Parameter Description Expected Value
C=O Bond Length Quinone carbonyl bonds ~ 1.22 Å
C-C Bond Length (Aromatic) Bonds within the aromatic rings 1.38 - 1.41 Å
C-O Bond Length (Ether) Methoxy group C-O bonds ~ 1.37 Å (Ar-O), ~ 1.43 Å (O-CH₃)
C-C Inter-ring Bond Bond connecting the two ring systems ~ 1.49 Å
Dihedral Angle (AQ-Ph) Torsion angle between the two rings 50° - 70°

Values are typical and based on related structures in the Cambridge Structural Database.

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group and Conformation Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. mdpi.com These complementary methods are governed by different selection rules (IR activity requires a change in dipole moment, while Raman activity requires a change in polarizability), often providing a more complete vibrational analysis when used together. researchgate.net

For 1-(m-methoxyphenyl)anthraquinone, the spectra would be dominated by several characteristic bands. The most prominent features in the FT-IR spectrum are typically the strong absorptions from the carbonyl (C=O) groups. In anthraquinone systems, these often appear as a pair of bands corresponding to symmetric and asymmetric stretching modes. The C-O-C stretching vibrations of the methoxy group also give rise to strong, characteristic bands. nsf.govresearchgate.net Raman spectroscopy is particularly effective for identifying vibrations of the non-polar aromatic backbone. orientjchem.orgscialert.net

Predicted Vibrational Frequencies for Anthraquinone, 1-(m-methoxyphenyl)-

Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman) Assignment
3100 - 3000 Weak Medium Aromatic C-H Stretch
2960, 2840 Weak Medium -OCH₃ C-H Stretch (asymm. & symm.)
~ 1675 Strong Medium C=O Asymmetric Stretch
~ 1660 Medium Medium C=O Symmetric Stretch
1600 - 1450 Medium-Strong Strong Aromatic C=C Ring Stretch
~ 1260 Strong Medium C-O-C Asymmetric Stretch (Aryl-O)
~ 1180 Medium Weak In-plane C-H Bend
~ 1040 Strong Weak C-O-C Symmetric Stretch (O-CH₃)
< 900 Medium-Strong Medium Out-of-plane C-H Bend

Assignments are based on data from analogous compounds. nsf.govorientjchem.org

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Characterization

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, investigates the electronic transitions within a molecule and provides insight into its color and luminescent properties. iosrjournals.org The spectrum of an anthraquinone derivative is characterized by transitions within its extensive π-conjugated system. nih.gov

The UV-Vis absorption spectrum of 1-(m-methoxyphenyl)anthraquinone in a solvent like ethanol (B145695) is expected to display intense bands in the UV region (250-350 nm) and a weaker, broad band in the visible or near-UV region (>350 nm). omlc.org The high-energy bands are attributed to π→π* transitions within the aromatic system. The lower-energy band corresponds to an n→π* transition, which involves the non-bonding electrons of the carbonyl oxygens, mixed with intramolecular charge-transfer (ICT) character from the electron-donating methoxyphenyl group to the electron-accepting anthraquinone core. ikm.org.myresearchgate.net This ICT contribution typically results in a red-shift (bathochromic shift) of the absorption maximum compared to unsubstituted anthraquinone. rsc.org The position and intensity of these bands can be sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.govrsc.org

Fluorescence in anthraquinone derivatives is often weak at room temperature due to efficient intersystem crossing (ISC) to the triplet state. rsc.org However, substitution can modify these photophysical pathways. ikm.org.my When fluorescence does occur, it is typically emitted from the lowest excited singlet state (S₁). The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift. The fluorescence properties, including quantum yield and lifetime, provide valuable information about the molecule's behavior in the excited state. mdpi.commdpi.com

Predicted Photophysical Data for Anthraquinone, 1-(m-methoxyphenyl)-

Parameter Predicted Value Description
λ_max 1 (π→π*) ~255 nm Intense absorption from the anthraquinone core. nih.gov
ε_max 1 ~45,000 M⁻¹cm⁻¹ High molar absorptivity, characteristic of π→π* transitions.
λ_max 2 (π→π*) ~330 nm Shoulder or distinct band from the π-system.
λ_max 3 (n→π*/ICT) ~390 - 410 nm Weaker, broad absorption band, red-shifted by the substituent. researchgate.net
ε_max 3 ~4,000 M⁻¹cm⁻¹ Lower molar absorptivity, characteristic of n→π* transitions.
λ_em (Fluorescence) ~500 - 550 nm Emission maximum, highly dependent on solvent and structure. ikm.org.my
Stokes Shift ~100 - 140 nm Energy difference between absorption and emission maxima.

This table presents predicted data based on general characteristics of substituted anthraquinones.

Mechanistic Research in Catalysis and Chemical Transformations Involving Anthraquinone, 1 M Methoxyphenyl

Elucidation of Catalytic Cycles in Anthraquinone (B42736), 1-(m-methoxyphenyl)- Synthesis

The synthesis of 1-aryl-substituted anthraquinones, such as 1-(m-methoxyphenyl)anthraquinone, is often achieved through modern catalytic cross-coupling reactions. While specific studies detailing the catalytic cycle for this exact compound are limited, the general mechanisms of prevalent synthetic routes, such as the Suzuki-Miyaura coupling, provide a well-established framework.

A plausible and widely utilized method for the synthesis of 1-(m-methoxyphenyl)anthraquinone involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. uni-rostock.deyoutube.com This reaction typically couples an organoboron compound (e.g., (m-methoxyphenyl)boronic acid) with a halide (e.g., 1-bromoanthraquinone) in the presence of a palladium catalyst and a base. The catalytic cycle for this transformation can be broken down into three key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the 1-haloanthraquinone. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) complex. uni-rostock.de

Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent (the m-methoxyphenyl group) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species. youtube.com

Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the palladium(II) complex (the anthraquinone and m-methoxyphenyl moieties) couple to form the new carbon-carbon bond of the final product, 1-(m-methoxyphenyl)anthraquinone. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. uni-rostock.de

Another potential catalytic route is the Friedel-Crafts acylation. nih.govorganic-chemistry.org This reaction could theoretically involve the acylation of a suitable methoxy-substituted biphenyl (B1667301) derivative with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, followed by intramolecular cyclization. The mechanism involves the formation of an acylium ion from the anhydride and Lewis acid, which then acts as an electrophile in an aromatic substitution reaction. byjus.comyoutube.com However, controlling the regioselectivity of the initial acylation on an unsymmetrical biphenyl can be challenging.

Investigation of Electron Transfer Mechanisms of Anthraquinone, 1-(m-methoxyphenyl)-

The electronic structure of 1-(m-methoxyphenyl)anthraquinone, featuring an electron-donating m-methoxyphenyl group attached to the electron-accepting anthraquinone core, predisposes it to undergo intramolecular charge transfer (ICT) upon photoexcitation.

Upon absorption of light, an electron can be promoted from a molecular orbital primarily located on the electron-rich methoxyphenyl moiety (donor) to an orbital predominantly on the anthraquinone moiety (acceptor). acs.orgexlibrisgroup.com This photoinduced electron transfer creates a charge-separated excited state. The efficiency and dynamics of this electron transfer are influenced by the electronic coupling between the donor and acceptor units, their redox potentials, and the surrounding solvent environment. nih.gov

Studies on similar donor-acceptor systems involving anthraquinone have shown that the rate of electron transfer can be extremely rapid, often occurring on the picosecond to femtosecond timescale. aip.org The presence of the methoxy (B1213986) group in the meta position of the phenyl ring provides a moderate electron-donating effect, which would influence the energy of the highest occupied molecular orbital (HOMO) of the donor part and, consequently, the driving force for electron transfer.

Photochemical and Photophysical Processes of Anthraquinone, 1-(m-methoxyphenyl)-

The photochemical and photophysical properties of anthraquinone derivatives are highly dependent on the nature and position of their substituents. The m-methoxyphenyl group in 1-(m-methoxyphenyl)anthraquinone is expected to significantly modulate these properties compared to the parent anthraquinone.

Absorption and Emission: The introduction of the m-methoxyphenyl group, an electron-donating substituent, is expected to cause a red-shift (bathochromic shift) in the absorption spectrum of the anthraquinone core. This is due to the narrowing of the HOMO-LUMO gap. mdpi.com The absorption spectrum would likely exhibit bands corresponding to the π-π* transitions within the anthraquinone and phenyl rings, as well as the intramolecular charge transfer band.

The fluorescence properties are also anticipated to be influenced. While anthraquinone itself is weakly fluorescent, the presence of the electron-donating group can enhance fluorescence quantum yields in some cases, although the formation of a non-radiative twisted intramolecular charge transfer (TICT) state can also lead to fluorescence quenching. The Stokes shift, which is the difference between the absorption and emission maxima, is expected to be significant and dependent on solvent polarity, a characteristic feature of molecules with a strong charge-transfer character in their excited state. mdpi.com

Table 1: Representative Photophysical Data for Substituted Anthraquinones

CompoundAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Reference
Anthraquinone~325~455~9000 researchgate.net
2-Aminoanthraquinone (B85984)~450~570~4200General Knowledge
1,8-Dihydroxyanthraquinone~430~560~5100General Knowledge

Redox Chemistry of Anthraquinone, 1-(m-methoxyphenyl)- and its Fundamental Applications

The redox chemistry of anthraquinones is characterized by their ability to undergo reversible two-electron reduction to form the corresponding hydroquinone (B1673460). The redox potential of this process is a critical parameter that can be tuned by the introduction of substituents.

The electron-donating nature of the m-methoxyphenyl group is expected to make the reduction of the anthraquinone core more difficult compared to the unsubstituted parent compound. This is because the methoxy group increases the electron density on the anthraquinone ring system, thus destabilizing the negatively charged radical anion and dianion formed upon reduction. Consequently, the reduction potentials of 1-(m-methoxyphenyl)anthraquinone are anticipated to be more negative than those of anthraquinone. acs.orgjcesr.org

Computational studies on various substituted anthraquinones have shown a clear correlation between the electronic properties of the substituent and the redox potential. frontiersin.orgnih.gov Electron-donating groups generally lead to a decrease in the reduction potential, while electron-withdrawing groups have the opposite effect. nih.gov This tunability of the redox potential is a key feature that makes substituted anthraquinones attractive for a range of applications, including as active materials in redox flow batteries and as catalysts. nih.gov

Table 2: Representative Redox Potentials of Substituted Anthraquinones

CompoundFirst Reduction Potential (V vs. SCE)Second Reduction Potential (V vs. SCE)Reference
Anthraquinone-0.94-1.51 electrochemsci.org
2-Methylanthraquinone-1.00-1.60 electrochemsci.org
2-Chloroanthraquinone-0.85-1.41 electrochemsci.org

Applications of Anthraquinone, 1 M Methoxyphenyl in Advanced Materials Science

Development of Anthraquinone (B42736), 1-(m-methoxyphenyl)- Derived Organic Semiconductors

Organic semiconductors (OSCs) are the active components in a range of electronic devices, including organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the charge transport characteristics of the OSC, which are dictated by its molecular structure and solid-state packing. Anthraquinone derivatives are of interest as n-type (electron-transporting) semiconductors due to the electron-deficient nature of the anthraquinone core.

The introduction of a methoxyphenyl group at the 1-position is expected to significantly influence the electronic properties of the anthraquinone system. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which would raise the energy of the Highest Occupied Molecular Orbital (HOMO). The phenyl ring extends the π-conjugation of the molecule. This modification of the electronic structure can be a powerful tool for tuning the band gap and energy levels to match other materials in a device. For instance, studies on other aryl-substituted anthraquinones have shown that such modifications can lead to materials with tunable emission and relatively high electron affinity, which are desirable properties for organic electronics. rsc.org

Furthermore, the position of the substituent can influence the crystalline packing of the molecules, which is crucial for efficient charge transport. For example, trifluoromethylated anthraquinones have been shown to function as n-type semiconductors in solution-processed OFETs, with electron mobilities reaching up to 0.28 cm²/V·s, and their solid-state packing is tunable by altering the substituent positions. nih.gov It is therefore plausible that Anthraquinone, 1-(m-methoxyphenyl)- could be designed to self-assemble into ordered structures conducive to electron transport. The development of such materials would involve a detailed study of their synthesis, purification, and thin-film deposition characteristics.

Table 1: Properties of Related Anthraquinone-Based Organic Semiconductors

Compound Mobility (cm²/V·s) On/Off Ratio Device Type Reference
Trifluoromethylated Anthraquinone up to 0.28 > 10^5 n-type OFET nih.gov

This table presents data for related anthraquinone derivatives to illustrate the potential of this class of compounds as organic semiconductors. Specific data for Anthraquinone, 1-(m-methoxyphenyl)- is not currently available.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In OLEDs, the precise tuning of HOMO and LUMO energy levels is critical for efficient charge injection, transport, and recombination to generate light. The electron-accepting anthraquinone core makes its derivatives potential candidates for use as electron-transporting or emissive materials in OLEDs. The introduction of the m-methoxyphenyl group would likely alter the photoluminescent properties of the anthraquinone core. Studies on 2,6-diaryl-9,10-anthraquinones have shown that aryl substitution can lead to intramolecular charge transfer, resulting in fluorescence in the yellow-orange region of the spectrum. rsc.org This suggests that Anthraquinone, 1-(m-methoxyphenyl)- could be a candidate for a yellow or orange emitter in an OLED.

In the realm of OPVs, which convert sunlight into electricity, the key is to have an electron donor and an electron acceptor material with appropriately aligned energy levels. Anthraquinone derivatives, with their inherent electron-accepting properties, could potentially serve as the acceptor material. The ability to tune the LUMO level of the anthraquinone derivative through substitution is highly advantageous for optimizing the open-circuit voltage of the solar cell. The m-methoxyphenyl substituent on Anthraquinone, 1-(m-methoxyphenyl)- would play a crucial role in this tuning process.

Role of Anthraquinone, 1-(m-methoxyphenyl)- in Redox Flow Batteries and Energy Storage Systems

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives have emerged as highly promising anolyte (negative electrode) materials. researchgate.netrsc.org This is due to their reversible two-electron redox chemistry, fast kinetics, and the ability to tune their redox potential and solubility through molecular engineering.

Solubility in the electrolyte is another critical factor for high-performance flow batteries. The introduction of a phenyl group could potentially decrease aqueous solubility, but the methoxy group might offer some mitigation. For non-aqueous redox flow batteries, tailored anthraquinone structures have been shown to have significantly improved solubility in organic electrolytes. rsc.org Therefore, Anthraquinone, 1-(m-methoxyphenyl)- could be a candidate for non-aqueous systems, where its electrochemical properties would need to be thoroughly investigated.

Table 2: Redox Potentials of Selected Anthraquinone Derivatives for Aqueous Redox Flow Batteries

Anthraquinone Derivative Redox Potential (V vs. SHE) at pH 14 Key Features Reference
1,3,5,7-tetrahydroxyanthraquinone (1,3,5,7-THAQ) -0.68 High solubility (1.88 M)
1,8-dihydroxyanthraquinone (1,8-DHAQ) -0.574 High redox reversibility researchgate.net

This table shows the redox potentials of various functionalized anthraquinones to highlight the tunability of this property. The redox potential of Anthraquinone, 1-(m-methoxyphenyl)- would need to be experimentally determined.

Functionalization of Polymeric Materials with Anthraquinone, 1-(m-methoxyphenyl)- Moieties

Incorporating functional molecules into polymer chains is a powerful strategy for creating advanced materials with tailored properties. The functionalization of polymers with anthraquinone moieties can impart redox activity, color, or photoresponsiveness to the resulting material. For example, polymerizable methacrylated anthraquinone dyes have been synthesized and copolymerized to create colored materials where the dye is covalently bound, preventing leaching. rsc.org

Anthraquinone, 1-(m-methoxyphenyl)- could be modified with a polymerizable group, such as a vinyl or methacryloyl group, to allow for its incorporation into a polymer backbone. Such polymers could find applications as redox-active materials in solid-state energy storage devices or as functional coatings. The methoxyphenyl group would influence the color and electronic properties of the resulting polymer. Additionally, the CF₃TMS adduct of anthraquinone has been demonstrated as an effective monomer for creating polymers with potential applications as gas separation membranes, indicating the versatility of the anthraquinone core in polymer chemistry. researchgate.net

Design of Anthraquinone, 1-(m-methoxyphenyl)- Based Smart Materials and Chemical Sensors

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or the presence of specific chemical species. The anthraquinone scaffold is a promising platform for the development of such materials due to its rich electrochemistry and photophysics, which can be modulated by molecular recognition events. For example, 2-aminoanthraquinone (B85984) has been used as an active material in humidity and temperature sensors. rsc.org

An Anthraquinone, 1-(m-methoxyphenyl)- based molecule could be designed as a chemosensor. The methoxyphenyl group could act as a recognition site or could be further functionalized with a receptor for a specific analyte. Binding of the analyte to the receptor could then induce a change in the electronic properties of the anthraquinone core, leading to a detectable change in color (colorimetric sensor) or fluorescence (fluorometric sensor). The electron-donating nature of the methoxy group and the extended π-system of the phenyl ring would likely influence the spectral properties of the molecule, which is a key consideration in the design of optical sensors.

Advanced Analytical Method Development for Anthraquinone, 1 M Methoxyphenyl

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis in Environmental Samples

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable for the trace analysis of "Anthraquinone, 1-(m-methoxyphenyl)-" in complex environmental samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has emerged as a powerful tool for the analysis of a wide range of organic compounds, including various anthraquinone (B42736) derivatives. rsc.orgnih.gov For "Anthraquinone, 1-(m-methoxyphenyl)-", a tailored LC-MS/MS method would offer high sensitivity and specificity. While specific studies on this exact compound are not widely published, the methodology for related compounds provides a strong framework.

A typical LC-MS/MS method would involve reversed-phase chromatography to separate the analyte from matrix interferences. The separated compound is then ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and subjected to tandem mass spectrometry. In the MS/MS stage, a specific precursor ion of "Anthraquinone, 1-(m-methoxyphenyl)-" is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) provides excellent selectivity and allows for quantification even at very low concentrations.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Related Compound (Methoxyphenyl Anthraquinone Derivative)

ParameterCondition
Chromatographic Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺ of the specific methoxyphenyl anthraquinone
Product Ions (m/z) Specific fragment ions for quantification and confirmation
Collision Energy Optimized for the specific compound

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS is a valuable analytical technique. While the volatility of "Anthraquinone, 1-(m-methoxyphenyl)-" would need to be considered, GC-MS can offer high chromatographic resolution. An improved gas chromatographic-mass spectrometric (GC/MS) method has been reported for the sensitive and reliable determination of methoxyphenols in low-volume ambient particulate matter samples. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port where the analyte is vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI) and detected. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be employed.

Table 2: General GC-MS Parameters for the Analysis of Anthraquinone Derivatives

ParameterCondition
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Oven Temperature Program Ramped from a low initial temperature to a high final temperature (e.g., 100°C to 300°C)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Ion Trap

Electrochemical Sensing Platforms for Anthraquinone, 1-(m-methoxyphenyl)- Detection

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and cost-effective detection of "Anthraquinone, 1-(m-methoxyphenyl)-". These sensors are based on the electrochemical properties of the anthraquinone core, which can undergo reversible redox reactions. d-nb.info

The development of an electrochemical sensor for this compound would involve the modification of an electrode surface with materials that can selectively interact with and enhance the electrochemical signal of the analyte. Potential modifications include the use of nanomaterials, polymers, or specific recognition elements. The electrochemical response, typically a current or potential change, can then be correlated to the concentration of the analyte. While specific sensors for "Anthraquinone, 1-(m-methoxyphenyl)-" are still in the research phase, the principles of electrochemical detection of other anthraquinone derivatives are well-established. researchgate.net

Spectrophotometric and Fluorometric Methods for High-Throughput Screening in Chemical Processes

Spectrophotometric and fluorometric methods are well-suited for high-throughput screening (HTS) in chemical process development and quality control due to their speed, simplicity, and potential for automation.

Spectrophotometric Methods:

UV-Visible spectrophotometry can be used for the quantification of "Anthraquinone, 1-(m-methoxyphenyl)-" based on its characteristic absorption of light in the ultraviolet and visible regions. The absorbance at a specific wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law. While potentially less selective than chromatographic methods, spectrophotometry can be a valuable tool for rapid screening of relatively pure samples or for monitoring reaction kinetics. The absorption spectra of anthraquinone derivatives are influenced by their substitution patterns. mdpi.com

Fluorometric Methods:

The inherent fluorescence of some anthraquinone derivatives provides a basis for highly sensitive and selective fluorometric methods. tandfonline.comliberty.edu The fluorescence properties, including excitation and emission wavelengths and quantum yield, are dependent on the molecular structure and the solvent environment. mdpi.comnih.govnih.gov For "Anthraquinone, 1-(m-methoxyphenyl)-", a fluorometric method would involve exciting the molecule at its maximum absorption wavelength and measuring the emitted fluorescence at a longer wavelength. This technique can offer significantly lower detection limits compared to spectrophotometry.

Table 3: Potential Spectroscopic Properties of a Substituted Anthraquinone

ParameterWavelength (nm)
UV-Vis Absorption Maximum (λmax) Dependent on substitution and solvent
Fluorescence Excitation Maximum (λex) Dependent on substitution and solvent
Fluorescence Emission Maximum (λem) Dependent on substitution and solvent

Development of Reference Materials and Certified Analytical Standards

The availability of high-purity reference materials and certified analytical standards is a prerequisite for the development and validation of accurate and reliable analytical methods. For "Anthraquinone, 1-(m-methoxyphenyl)-", the synthesis and certification of such standards are critical.

Certified reference materials (CRMs) are produced by accredited manufacturers and come with a certificate of analysis that provides information on the compound's identity, purity, and uncertainty. greyhoundchrom.comlgcstandards.comcrmlabstandard.com These standards are essential for calibrating analytical instruments, verifying method accuracy, and ensuring the traceability of measurement results. While a specific certified reference material for "Anthraquinone, 1-(m-methoxyphenyl)-" may not be commercially available at present, analytical standards for the parent compound, anthraquinone, and other derivatives are available from various suppliers. sigmaaldrich.comextrasynthese.com The synthesis of "Anthraquinone, 1-(m-methoxyphenyl)-" would be the first step towards the production of a dedicated reference standard.

Structure Activity Relationships Sar and Derivatives of Anthraquinone, 1 M Methoxyphenyl for Specific Non Biological Applications

Rational Design of Anthraquinone (B42736) Analogs with Enhanced Photophysical Properties

The rational design of anthraquinone analogs with tailored photophysical properties is a burgeoning area of research, driven by their potential use in molecular sensors, photodynamic therapy, and optoelectronic devices. The photophysical behavior of anthraquinones is intricately linked to the nature and position of substituents on the aromatic core.

The introduction of an electron-donating group, such as a methoxy (B1213986) group, on the phenyl ring attached at the 1-position of the anthraquinone scaffold is expected to influence the intramolecular charge transfer (ICT) character of the molecule. This, in turn, can significantly alter its absorption and emission properties. For instance, studies on 2-amino-9,10-anthraquinone have shown that the solvent polarity can drastically affect its fluorescence quantum yields and lifetimes due to changes in the molecular structure and the degree of ICT. rsc.org It is inferred that in low polarity solvents, the molecule may adopt a non-planar structure, while in more polar solvents, a planar ICT structure is favored. rsc.org

The design of analogs of 1-(m-methoxyphenyl)anthraquinone could involve the strategic placement of additional functional groups to further modulate the ICT process. For example, introducing electron-withdrawing groups on the anthraquinone core could enhance the charge transfer, potentially leading to red-shifted absorption and emission, a desirable trait for applications requiring near-infrared (NIR) activity. Conversely, the addition of further electron-donating groups could increase the fluorescence quantum yield.

A key aspect of rational design is the control of the energy gap between the lowest singlet excited state (S₁) and the corresponding triplet excited state (T₁). This is crucial for applications such as photodynamic therapy, where efficient intersystem crossing (ISC) to the triplet state is required for singlet oxygen generation. The presence of heavy atoms or specific structural motifs can enhance spin-orbit coupling and promote ISC. While specific data on 1-(m-methoxyphenyl)anthraquinone is scarce, the principles of tuning aromaticity and introducing heavy atoms could be applied to its derivatives to achieve the desired photophysical outcomes.

Research on other complex organic molecules, such as porphyrinoids, has demonstrated that a delicate balance between ISC and photothermal conversion efficiency can be achieved through structural tuning and metal complexation. nih.gov This "all-in-one" approach, where a single molecule can serve multiple functions (e.g., imaging and therapy), is a promising direction for the design of advanced anthraquinone-based materials.

SAR for Improved Performance in Energy Storage Applications

Anthraquinone derivatives are highly promising candidates for active materials in redox flow batteries (RFBs) due to their reversible two-electron redox chemistry, fast kinetics, and potential for high solubility in aqueous and non-aqueous electrolytes. The structure-activity relationship (SAR) for these applications primarily revolves around tuning the redox potential, solubility, and long-term stability of the molecule.

The 1-(m-methoxyphenyl)- substituent, being an electron-donating group, is expected to lower the redox potential of the anthraquinone core. This is a desirable feature for anolytes (negative electrolytes) in RFBs, as it contributes to a higher cell voltage. Computational studies on various anthraquinone derivatives have shown that electron-donating groups generally decrease the redox potential. jcesr.org For instance, complete methylation of the anthraquinone core has been predicted to improve the reduction window by approximately 0.4 V. jcesr.orgresearchgate.net

The position of the substituent is also critical. Studies on hydroxy- and amino-substituted anthraquinones have revealed that substitution at the 1-position has a more pronounced effect on the redox potential compared to the 2-position. nih.govelectrochemsci.org This is attributed to the proximity of the substituent to the carbonyl groups involved in the redox process.

To improve the performance of 1-(m-methoxyphenyl)anthraquinone in energy storage, several strategies can be employed based on SAR principles:

Solubility Enhancement: High solubility is crucial for achieving high energy density in RFBs. The introduction of hydrophilic functional groups, such as sulfonic acids, quaternary ammonium (B1175870) salts, or polyethylene (B3416737) glycol (PEG) chains, is a common strategy. For example, the synthesis of 2,6-di(2-pivaloyloxyethoxy)anthraquinone (2,6-D2PEAQ) has been shown to improve aqueous solubility. Similarly, attaching such groups to the phenyl ring or the anthraquinone core of 1-(m-methoxyphenyl)anthraquinone could significantly enhance its solubility. The use of ammonium salts of sulfonated anthraquinones has also been shown to increase solubility in neutral pH aqueous solutions. nih.gov

Stability Improvement: The long-term chemical stability of the redox-active molecule during cycling is a major challenge. Decomposition pathways can include reactions with the solvent or other electrolyte components. The m-methoxyphenyl group itself might be susceptible to certain degradation reactions. Encapsulating the anthraquinone unit within a more stable polymer backbone, creating covalent organic frameworks (COFs), or carefully selecting the electrolyte can mitigate these issues. acs.org

Redox Potential Tuning: While the m-methoxyphenyl group already tunes the redox potential, further modifications can be made. The addition of other electron-donating or -withdrawing groups to either the anthraquinone core or the phenyl ring can provide finer control over the redox potential, allowing for precise matching with the desired catholyte.

The following table summarizes the effect of different substituents on the redox potential of anthraquinone derivatives, providing a basis for the rational design of new energy storage materials.

CompoundSubstituent(s)Redox Potential (V vs. SHE)Reference
AnthraquinoneNone-0.38 frontiersin.org
1-Hydroxyanthraquinone1-OH-0.34 electrochemsci.org
2-Hydroxyanthraquinone2-OH-0.36 electrochemsci.org
1,8-Dihydroxyanthraquinone1,8-di-OH-0.29 electrochemsci.org
Anthraquinone-2-sulfonic acid (AQS)2-SO₃H-0.46 frontiersin.orgnih.gov
AQS-1-OH2-SO₃H, 1-OH-0.44 frontiersin.org
AQS-1-NH₂2-SO₃H, 1-NH₂-0.55 frontiersin.orgnih.gov

Influence of Substituent Effects on Redox Potentials of Anthraquinone Derivatives

The redox potential of anthraquinone and its derivatives is a fundamental property that dictates their suitability for a wide range of electrochemical applications, from energy storage to electrocatalysis. The introduction of substituents onto the anthraquinone framework provides a powerful tool to modulate this potential through a combination of inductive and resonance effects.

The 1-(m-methoxyphenyl)- substituent is expected to exert a net electron-donating effect on the anthraquinone core. The methoxy group in the meta position of the phenyl ring is primarily an electron-donating group through resonance, which increases the electron density on the anthraquinone system. This increased electron density makes the reduction of the quinone to the hydroquinone (B1673460) more difficult, resulting in a more negative (lower) redox potential compared to the unsubstituted anthraquinone.

Systematic studies on substituted anthraquinones have provided valuable insights into these effects:

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH₂), and alkoxy (-OR) are known to lower the redox potential. nih.govfrontiersin.orgnih.gov The magnitude of this effect depends on the strength of the donor and its position on the ring. For example, an amino group generally has a stronger electron-donating effect than a hydroxyl group, leading to a more significant decrease in the redox potential. frontiersin.orgnih.gov

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), and sulfonic acid (-SO₃H) increase the redox potential, making the anthraquinone easier to reduce. nih.gov The introduction of two electron-withdrawing nitro groups on a benzothiadiazole unit attached to an anthraquinone polymer was shown to enhance electron delocalization and increase the number of active sites for ion storage. nih.gov

Positional Isomerism: The position of the substituent has a profound impact. As a general trend, substituents at the α-positions (1, 4, 5, 8) have a more significant influence on the redox potential than those at the β-positions (2, 3, 6, 7). This is due to their direct conjugation with the carbonyl groups. A study comparing 1- and 2-substituted anthraquinones with phenoxazine (B87303) donors found that the oxidation potentials were systematically higher for the 2-substituted isomers. nih.gov

The following table presents a selection of redox potentials for various substituted anthraquinones, illustrating the influence of different functional groups.

SubstituentPositionEffect on Redox PotentialExample CompoundRedox Potential (V vs. Fc⁺/Fc)Reference
Carbazole1Weakly affects reduction, lowers oxidation potentialAnth-1-CarbE₁/₂(0/-1): -1.33 nih.gov
Phenoxazine1Weakly affects reduction, significantly lowers oxidation potentialAnth-1-PhenoxE₁/₂(0/-1): -1.33, E₁/₂(0/+1): 0.36 nih.gov
Phenoxazine2Weakly affects reduction, lowers oxidation potential (less than 1-subst.)Anth-2-PhenoxE₁/₂(0/-1): -1.33, E₁/₂(0/+1): 0.40 nih.gov
Hydroxyl1Lowers reduction potential1-Hydroxyanthraquinone- electrochemsci.org
Amino1 (on AQS)Significantly lowers reduction potentialAQS-1-NH₂-0.55 (vs. SHE) frontiersin.orgnih.gov

Combinatorial Chemistry Approaches to Develop Novel Anthraquinone Scaffolds for Material Science

Combinatorial chemistry offers a high-throughput strategy for the rapid synthesis and screening of large libraries of compounds, which is particularly valuable for the discovery of new materials with optimized properties. Applying combinatorial approaches to the anthraquinone scaffold can accelerate the development of novel derivatives for applications in material science, including energy storage, sensing, and electronics.

While specific combinatorial libraries centered on Anthraquinone, 1-(m-methoxyphenyl)- have not been extensively reported, the general principles of combinatorial synthesis are readily applicable. A typical combinatorial approach would involve:

Scaffold Synthesis: The synthesis of the core scaffold, in this case, 1-(m-methoxyphenyl)anthraquinone, or a suitable precursor that allows for diverse functionalization.

Library Generation: The parallel synthesis of a library of derivatives by reacting the scaffold with a variety of building blocks. This can be achieved through techniques such as solid-phase synthesis or solution-phase parallel synthesis.

Screening: The high-throughput screening of the library for the desired properties, such as redox potential, fluorescence, or conductivity.

For the development of novel anthraquinone scaffolds for material science, several combinatorial strategies can be envisioned:

Modification of the Phenyl Ring: A library could be generated by varying the substituents on the phenyl ring of 1-arylanthraquinones. This would involve the synthesis of a range of boronic acids or other coupling partners to be used in a Suzuki or other cross-coupling reaction with a halogenated anthraquinone precursor. This would allow for a systematic investigation of the electronic and steric effects of the aryl substituent.

Functionalization of the Anthraquinone Core: Another approach is to start with 1-(m-methoxyphenyl)anthraquinone and introduce a variety of functional groups at other positions on the anthraquinone core. This could be achieved through reactions such as nitration, sulfonation, halogenation, and subsequent nucleophilic substitution or cross-coupling reactions.

Polymer-Based Libraries: For applications requiring polymeric materials, a combinatorial approach could be used to synthesize a library of anthraquinone-containing polymers. This could involve the copolymerization of an anthraquinone monomer with a variety of other monomers to tune the properties of the resulting polymer. For instance, the copolymerization of an anthraquinone derivative with benzothiadiazole has been used to create polymers with multielectron transfer capabilities for battery applications. nih.gov

The synthesis of functionalized anthraquinones often relies on palladium-catalyzed coupling and domino reactions, which are well-suited for combinatorial approaches due to their high efficiency and functional group tolerance. google.com The development of new catalytic methods for the selective functionalization of the anthraquinone core is an active area of research that will further enable the creation of diverse molecular libraries.

The successful implementation of combinatorial chemistry in this field will depend on the development of efficient high-throughput screening methods to rapidly evaluate the properties of the synthesized compounds. This will allow for the identification of promising candidates for further development and application in material science.

Environmental Chemistry and Degradation Studies of Anthraquinone, 1 M Methoxyphenyl

Photodegradation Pathways in Aquatic and Atmospheric Environments

The photodegradation of a chemical compound is its breakdown by light. In the environment, this process is critical for the transformation of pollutants in both water and air.

In aquatic systems, the parent compound, anthraquinone (B42736), is susceptible to rapid removal through photolysis by sunlight. nih.gov Experimental studies have shown its direct photolysis half-life to be approximately 9 minutes in an aqueous solution. nih.gov The photodegradation of anthraquinone derivatives can be influenced by several factors. Studies on other organic compounds show that light intensity, pH, the presence of nitrate (B79036) ions, and dissolved organic matter (DOM) can significantly affect the rate of degradation. nih.gov For instance, an increase in light intensity generally enhances degradation efficiency. nih.gov The presence of DOM, however, can inhibit photodegradation. nih.gov Research on various anthraquinone derivatives doped in a polymer matrix revealed that seven out of nine tested compounds displayed partially reversible photodegradation. rsc.org This suggests that some photodegradation products might be able to recombine, partially restoring the original dye molecule. rsc.org

In the atmosphere, vapor-phase anthraquinone is degraded by reacting with photochemically produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this process is 11 days. nih.gov The presence of sunlight may also accelerate the degradation of anthraquinone by ozone in the atmosphere. nih.gov The specific photodegradation pathway for 1-(m-methoxyphenyl)anthraquinone would likely involve reactions at the methoxy (B1213986) group and hydroxylation of the aromatic rings, followed by eventual ring cleavage, similar to other complex aromatic compounds.

Table 1: Factors Influencing Photodegradation of Related Compounds

FactorObserved Effect on Related CompoundsReference
Light IntensityIncreased intensity enhances degradation efficiency. nih.gov
pHSlight effect on the degradation of some organic pollutants. nih.gov
Nitrate Ions (NO₃⁻)Can have an obvious influence, often accelerating degradation. nih.gov
Dissolved Organic Matter (DOM)Inhibits photodegradation by competing for light or scavenging reactive species. nih.gov
Molecular StructureSubstituents on the anthraquinone core affect photostability and recovery characteristics. rsc.org

Biodegradation Mechanisms by Microorganisms (In Vitro Studies)

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a key process in the removal of pollutants from the environment. While many synthetic dyes are resistant to degradation due to their complex structures, numerous microorganisms have been identified that can break down anthraquinone-based compounds. nih.govnih.gov

The bacterial degradation of anthraquinone dyes is often a multi-step process that can involve initial adsorption to the bacterial cell surface followed by enzymatic breakdown. nih.govresearchgate.net The primary mechanism involves a reduction reaction catalyzed by a reductase enzyme, which cleaves the conjugated bonds responsible for the color. nih.gov Following this decolorization step, the resulting aromatic intermediates, such as complex polycyclic aromatic hydrocarbons, are further broken down, ideally leading to complete mineralization into carbon dioxide and water under aerobic conditions. nih.gov

Studies have identified several bacterial genera capable of degrading anthraquinone and its derivatives, often isolated from contaminated sites like sludge from wastewater treatment plants. nih.gov These include species of Sphingomonas, Phenylobacterium, Bacillus, Pseudomonas, and Aeromonas. nih.govresearchgate.net Most of these microorganisms require additional carbon and nitrogen sources to co-metabolize the dyes effectively. nih.gov For example, a strain of Staphylococcus sp. was found to completely degrade Remazol Brilliant Blue R (an anthraquinone dye) within 12 hours. nih.gov In another study using stable-isotope probing, organisms related to Sphingomonas and Phenylobacterium were identified as the primary degraders of anthraquinone in contaminated soil. researchgate.net

Table 2: Genera of Microorganisms Reported to Degrade Anthraquinone Compounds

Microorganism GenusDegradation Context/SubstrateReference
SphingomonasAnthraquinone in PAH-contaminated soil researchgate.net
PhenylobacteriumAnthraquinone in PAH-contaminated soil researchgate.net
Bacillus sp.Anthraquinone dyes nih.gov
Pseudomonas sp.Anthraquinone dyes nih.gov
Aeromonas sp.Anthraquinone dyes nih.gov
Rhodococcus sp.Anthraquinone dyes nih.gov
Klebsiella sp.Anthraquinone dyes nih.gov
Staphylococcus sp.Remazol Brilliant Blue R nih.gov
MonascusAnthraquinones in Folium Sennae nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. kirj.eenih.gov These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH) in sufficient quantities to effect water purification. kirj.ee The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with most organic compounds, making AOPs suitable for treating persistent pollutants like anthraquinone derivatives. kirj.eenih.gov

Various AOPs have been successfully applied to degrade a wide range of contaminants. dokumen.pub These methods can be broadly categorized as photochemical and non-photochemical. kirj.ee

Ozone-Based Processes: Ozonation at elevated pH, or combining ozone with hydrogen peroxide (H₂O₂), generates hydroxyl radicals and has proven effective for degrading pesticides and other organic compounds. kirj.ee

Fenton and Photo-Fenton Processes: The Fenton reaction uses hydrogen peroxide in the presence of ferrous ions (Fe²⁺) as a catalyst to produce hydroxyl radicals. kirj.ee This process can be enhanced with UV light (photo-Fenton), increasing the degradation efficiency. dokumen.pub

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals and has been successfully used for the destruction of various chlorinated and aromatic compounds. kirj.eeresearchgate.net

Heterogeneous Photocatalysis: This method typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.netresearchgate.net

When applied correctly, AOPs can reduce contaminant concentrations from several hundred parts per million (ppm) to below 5 parts per billion (ppb), often leading to complete mineralization of the organic pollutants. kirj.ee The choice of AOP depends on factors like the water matrix, the nature of the contaminant, and economic considerations. nih.gov

Table 3: Overview of Advanced Oxidation Processes (AOPs)

AOP MethodPrinciple of Hydroxyl Radical (•OH) GenerationReference
O₃/H₂O₂ (Peroxone)Reaction of ozone with hydrogen peroxide. kirj.ee
Fenton Process (H₂O₂/Fe²⁺)Catalytic decomposition of H₂O₂ by ferrous ions. kirj.eedokumen.pub
UV/H₂O₂Photolysis of H₂O₂ by ultraviolet radiation. kirj.eeresearchgate.net
Heterogeneous Photocatalysis (e.g., UV/TiO₂)UV activation of a semiconductor catalyst (TiO₂) to produce reactive oxygen species. researchgate.netresearchgate.net
Electrochemical OxidationAnodic oxidation of water or generation of oxidants on the electrode surface. dokumen.pub

Fate and Transport Modeling in Environmental Systems

Fate and transport modeling uses mathematical equations to predict the movement and transformation of contaminants in the environment. nih.govresearchgate.net These models are essential tools for assessing the potential exposure and risk associated with chemical releases. nih.gov The behavior of a pollutant like Anthraquinone, 1-(m-methoxyphenyl)- in the environment is governed by its physicochemical properties and the characteristics of the environmental media (air, water, soil). epa.govmdpi.com

The key processes simulated in fate and transport models include:

Transport: The movement of the chemical with the carrier medium, such as advection (with flowing water or air) and dispersion (spreading due to turbulence and concentration gradients). nih.govmdpi.com

Transformation/Fate: Chemical and biological reactions that alter the compound, such as photodegradation, biodegradation, and hydrolysis. nih.gov

Inter-media Transfer: Processes that move the chemical between different environmental compartments, including volatilization (water to air), deposition (air to soil/water), and sorption (attachment to soil or sediment particles). epa.gov

To model the fate and transport of Anthraquinone, 1-(m-methoxyphenyl)-, specific chemical properties would be required as model inputs. These include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partition coefficient (Koc). These parameters determine the compound's tendency to dissolve in water, volatilize into the air, bioaccumulate in organisms, and adsorb to soil and sediments. epa.gov For instance, a high Kow value would suggest a tendency to adsorb to organic matter in soil and sediment, reducing its mobility in water but increasing its persistence in those compartments.

Future Perspectives and Emerging Research Directions for Anthraquinone, 1 M Methoxyphenyl

Synergistic Approaches Integrating Synthesis, Theory, and Application

The future exploration of Anthraquinone (B42736), 1-(m-methoxyphenyl)- will likely be driven by a synergistic interplay between synthetic chemistry, computational modeling, and applied materials science. A primary focus will be the development of efficient and selective synthetic methodologies. The advancement of modern synthetic techniques is crucial for the targeted creation of new anthraquinone derivatives. colab.ws Techniques such as the Suzuki-Miyaura cross-coupling reaction have proven effective for synthesizing 2- or 4-arylated 1-hydroxy-9,10-anthraquinones and could be adapted for the synthesis of 1-arylanthraquinones like the subject compound. nih.govresearchgate.net

Theoretical and computational studies will play a pivotal role in predicting the physicochemical properties of Anthraquinone, 1-(m-methoxyphenyl)-. Quantum chemical calculations can elucidate its electronic structure, redox potentials, and photophysical behavior, guiding the design of molecules with desired characteristics for specific applications. This theoretical groundwork can significantly streamline experimental efforts by identifying the most promising candidates for synthesis and testing.

The application-oriented research would then involve fabricating and characterizing materials incorporating this compound. This integrated approach, where synthetic feasibility, theoretical prediction, and practical application are considered in concert, will be essential for unlocking the full potential of Anthraquinone, 1-(m-methoxyphenyl)- and its derivatives.

Exploration of Anthraquinone, 1-(m-methoxyphenyl)- in Emerging Technologies

The unique structural features of aryl-substituted anthraquinones suggest their potential utility in a range of emerging technologies.

Advanced Dyestuffs: Historically, 1-arylanthraquinones have been recognized for their potential in the preparation of vat dyes, while 2-arylanthraquinones are known to be useful as disperse dyes. vdoc.pub Future research could investigate the properties of Anthraquinone, 1-(m-methoxyphenyl)- as a dye, focusing on aspects like color fastness, stability, and application to various substrates. The influence of the m-methoxyphenyl substituent on the chromatic properties would be a key area of investigation.

Functional Materials: Aryl-substituted anthraquinones are of interest in materials science due to their redox, UV, and luminescence properties. uni-rostock.de These characteristics open up possibilities for their use in:

Light-Modulating Fluids: Some aryl-substituted anthraquinones have been used as stabilizers in these materials. uni-rostock.de

Organic Electronics: The redox activity of the anthraquinone core suggests potential applications in organic batteries, electrochromic devices, and as components in organic light-emitting diodes (OLEDs), particularly if the compound exhibits favorable luminescence.

Medicinal Chemistry: A significant area of research for aryl-substituted anthraquinones is in medicinal chemistry. Several functionalized anthraquinones are known for their diverse biological activities. nih.gov While often requiring additional functional groups like hydroxyls for activity, the 1-aryl-anthraquinone scaffold is a promising starting point for the design of new therapeutic agents. nih.gov Research into 1-hydroxyanthraquinones with aryl substituents has shown them to be potent and selective anticancer agents, with some derivatives exhibiting cytotoxicity comparable to the established drug doxorubicin. researchgate.net The proposed mechanism for some of these compounds involves intercalation with DNA and interaction with DNA topoisomerase. nih.govresearchgate.net Furthermore, substituted anthraquinones have been investigated for their antifilarial activity. researchgate.net Future studies could explore whether Anthraquinone, 1-(m-methoxyphenyl)- or its hydroxylated derivatives exhibit any of these valuable biological activities.

Challenges and Opportunities in the Academic Research Landscape

The academic exploration of Anthraquinone, 1-(m-methoxyphenyl)- is not without its challenges and corresponding opportunities.

Challenges:

Lack of Foundational Data: The primary challenge is the current scarcity of specific experimental data for this compound. Establishing its fundamental properties will be the first and most critical step.

Synthesis and Functionalization: Developing regioselective and high-yielding synthetic routes to 1-substituted anthraquinones can be a non-trivial synthetic challenge. colab.ws The modification of the anthraquinone core to introduce further functionality is often necessary to tune its properties for specific applications. colab.ws

Opportunities:

Novelty and Intellectual Property: The unexplored nature of Anthraquinone, 1-(m-methoxyphenyl)- presents a significant opportunity for novel discoveries and the generation of new intellectual property.

Interdisciplinary Collaboration: Research into this compound is inherently interdisciplinary, fostering collaborations between synthetic chemists, computational chemists, materials scientists, and biologists.

Structure-Property Relationship Studies: The methoxy (B1213986) group in the meta position of the phenyl ring offers a unique structural feature. Systematic studies comparing its properties to ortho- and para-substituted analogs, as well as to the unsubstituted 1-phenylanthraquinone, could provide valuable insights into structure-property relationships within the 1-arylanthraquinone class.

Q & A

Q. What are the optimal synthetic routes for 1-(m-methoxyphenyl)anthraquinone, considering substituent positioning and reaction conditions?

The synthesis of 1-(m-methoxyphenyl)anthraquinone derivatives typically involves nucleophilic substitution or photochemical reactions. For example, reactions with methanol under ambient conditions yield methoxy-substituted anthraquinones, as demonstrated in studies using photochemically activated intermediates . Key factors include:

  • Substituent positioning : Meta-substitution (m-methoxy) requires precise control of reaction stoichiometry and temperature to avoid para/byproduct formation.
  • Catalytic systems : Lewis acids (e.g., Li⁺) enhance reactivity by stabilizing transition states during substitution .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended for isolating high-purity products .

Q. What spectroscopic and crystallographic methods are recommended for characterizing 1-(m-methoxyphenyl)anthraquinone derivatives?

  • X-ray crystallography : Single-crystal analysis (e.g., Bruker–Nonius X8 APEXII) provides precise bond angles and torsion angles, critical for confirming substituent geometry .
  • HPLC-UV : Effective for quantifying anthraquinone derivatives in complex matrices with a detection limit of 10 ppm .
  • FT-IR and NMR : Methoxy groups exhibit distinct C-O stretching bands (~1250 cm⁻¹) in IR, while aromatic protons in the methoxyphenyl moiety appear as doublets in ¹H NMR (δ 6.8–7.2 ppm) .

Q. How does the presence of methoxy groups affect solubility and aggregation in different solvents?

Methoxy substituents increase solubility in polar aprotic solvents (e.g., DMSO, DMF) due to enhanced hydrogen bonding. For instance:

  • LogP values : Methoxy-substituted anthraquinones typically exhibit LogP ≈ 4.7, indicating moderate hydrophobicity .
  • Aggregation : In aqueous solutions, methoxy groups reduce π-π stacking, as shown by dynamic light scattering (DLS) studies .

Advanced Research Questions

Q. How do electron-donating groups like methoxy influence the redox potentials of anthraquinone derivatives in non-aqueous electrolytes?

Density functional theory (DFT) calculations reveal that methoxy groups lower reduction potentials by ~0.3 V compared to unsubstituted anthraquinones. This is attributed to:

  • Electron donation : Methoxy groups increase electron density at the anthraquinone core, stabilizing reduced states (AQ²⁻) .
  • Solvation effects : Methoxy substituents enhance interactions with Li⁺ ions in non-aqueous electrolytes, forming stable ion pairs that shift redox potentials .
    Experimental validation using cyclic voltammetry (CV) in acetonitrile/LiClO₄ electrolytes is recommended .

Q. What computational models predict the electrochemical stability of substituted anthraquinones in redox flow batteries?

  • LUMO energy correlation : A linear relationship between computed LUMO energies and experimental reduction potentials (R² > 0.9) allows rapid screening of derivatives .
  • Thermochemical stability : Bond dissociation energy (BDE) calculations for C-O and C-C bonds in reduced states (AQ²⁻) predict decomposition pathways. For example, dianions of methoxy-substituted derivatives show BDE > 80 kcal/mol, indicating high stability .
  • Mixed redox systems : Combining 1-(m-methoxyphenyl)anthraquinone with 2,6-DHAQ increases energy density by 40% in flow batteries, as validated by galvanostatic cycling .

Q. What mechanisms explain the anticancer activity of anthraquinone derivatives, and how do structural modifications like methoxy substitution alter these pathways?

  • DNA intercalation : Planar anthraquinone cores intercalate into DNA base pairs, inducing double-strand breaks. Methoxy groups enhance binding affinity by ~20% compared to hydroxylated analogs .
  • Paraptosis induction : Methoxy-substituted derivatives trigger cytoplasmic vacuolation via ER stress pathways, as shown in HeLa cell assays with IC₅₀ values < 10 µM .
  • Chemoresistance modulation : Methoxy groups improve P-glycoprotein (P-gp) inhibition, reversing multidrug resistance in cisplatin-resistant lines .

Q. How do quantum interference effects in anthraquinone-based molecular junctions impact conductance properties?

  • Destructive quantum interference (DQI) : Anthraquinone units exhibit ultra-low conductance (G ≈ 10⁻⁵ G₀) in break-junction experiments due to cross-conjugated π-systems .
  • Methoxy substituents : Introduce minor conductance modulation (±5%) by altering electron density distribution, as modeled using non-equilibrium Green’s function (NEGF) formalism .

Q. What are the metabolic pathways of methoxy-substituted anthraquinones in mammalian systems?

Rodent studies indicate:

  • Phase I metabolism : Demethylation of methoxy groups to hydroxylated metabolites (e.g., 1-hydroxyanthraquinone) via cytochrome P450 enzymes .
  • Phase II conjugation : Glucuronidation and sulfation at hydroxyl groups, with excretion primarily via bile .
  • Bioaccumulation : Methoxy derivatives show no significant bioaccumulation (BCF < 100) in liver tissue .

Methodological Guidelines

  • Experimental design : Prioritize DFT-guided synthesis to optimize redox and solubility properties .
  • Data contradiction resolution : Cross-validate computational predictions (e.g., LUMO energies) with CV and HPLC-MS datasets .
  • Advanced characterization : Pair X-ray crystallography with in silico docking studies to correlate structure-bioactivity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.